Xanthine amine congener

描述

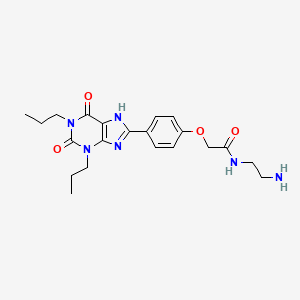

Xanthine amine congener (XAC) is a potent, nonselective adenosine receptor antagonist . It has been found to induce convulsions in mice . The empirical formula of XAC is C21H28N6O4 and it has a molecular weight of 428.48 .

Molecular Structure Analysis

The molecular structure of XAC is represented by the SMILES stringCCCN1C(=O)N(CCC)c2nc([nH]c2C1=O)-c3ccc(OCC(=O)NCCN)cc3 . This indicates the presence of a xanthine core with additional functional groups. Physical And Chemical Properties Analysis

XAC is a solid compound with a white color . It is soluble in DMSO at concentrations greater than 5 mg/mL . The chemical formula of XAC is C21H28N6O4 and it has a molecular weight of 428.48 .科学研究应用

Adenosine Receptor Antagonism

Xanthine amine congener is a potent, nonselective antagonist of adenosine receptors, which are involved in various physiological processes. It has been shown to inhibit these receptors in rat PC12 cells, human platelets, and rat fat cells .

Cardiovascular Effects

In vivo studies have demonstrated that Xanthine amine congener can reverse reductions in heart rate and blood pressure induced by certain adenosine receptor agonists in rats .

Central Nervous System Stimulation

Due to its ability to penetrate the central nervous system effectively, Xanthine amine congener has been used as a stimulant and antidepressant .

Anti-inflammatory and Bronchospasm Reduction

Xanthine derivatives, including Xanthine amine congener, are known to reduce inflammation and bronchospasm in asthmatic conditions .

Cancer Management

Research suggests potential therapeutic effects of Xanthine amine congener in the management of cancer .

Alzheimer’s Disease Management

Xanthine amine congener has been implicated in the management of Alzheimer’s disease due to its pharmacological properties .

Convulsion Induction

At certain doses, Xanthine amine congener has been reported to induce convulsions in mice, which could be relevant for studying seizure mechanisms and treatments .

Insulin Signaling Regulation

Studies have explored the role of Xanthine amine congener in regulating insulin-induced activation of enzymes such as phosphoinositide 3-kinase in rat adipocytes .

作用机制

Target of Action

Xanthine amine congener, also known as Papaxac, primarily targets the adenosine receptors . These receptors play a crucial role in various physiological processes, including neurotransmission and regulation of heart rate .

Mode of Action

Papaxac acts as a non-selective antagonist of adenosine receptors . It binds to these receptors, blocking their activation by adenosine. This blockage prevents the normal functioning of the receptors, leading to changes in the physiological processes they regulate .

Biochemical Pathways

The interaction of Papaxac with adenosine receptors affects several biochemical pathways. For instance, it can reduce adenylate cyclase activity, which is involved in the production of cyclic adenosine monophosphate (cAMP), a key secondary messenger in cells . The exact downstream effects of this interaction depend on the specific cell type and the physiological context .

Pharmacokinetics

Like other xanthine derivatives, it is expected to have extensive tissue distribution and variable systemic clearance

Result of Action

The antagonistic action of Papaxac on adenosine receptors can lead to various molecular and cellular effects. For example, it can attenuate adenosine-induced vasodilation and exhibit proconvulsant activity in vivo . The exact effects depend on the specific physiological context and the balance between different adenosine receptor subtypes in different tissues .

安全和危害

XAC should be handled with care to avoid dust formation and inhalation . In case of skin or eye contact, it is recommended to wash off with soap and plenty of water or flush eyes with water, respectively . If swallowed, rinse mouth with water . It is also advised to avoid letting the product enter drains .

属性

IUPAC Name |

N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O4/c1-3-11-26-19-17(20(29)27(12-4-2)21(26)30)24-18(25-19)14-5-7-15(8-6-14)31-13-16(28)23-10-9-22/h5-8H,3-4,9-13,22H2,1-2H3,(H,23,28)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQGIOAELHTLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10242595 | |

| Record name | 8-(4-((2-Aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Xanthine amine congener | |

CAS RN |

96865-92-8 | |

| Record name | 8-(4-((2-Aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096865928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(4-((2-Aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

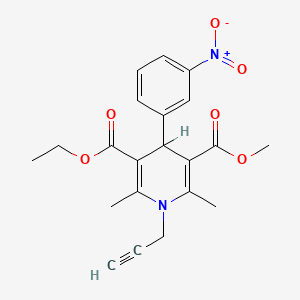

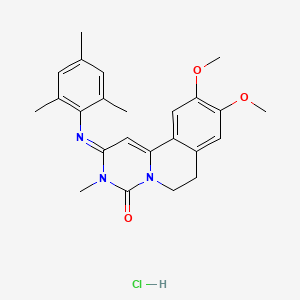

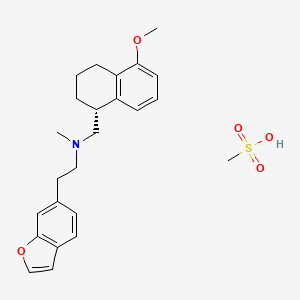

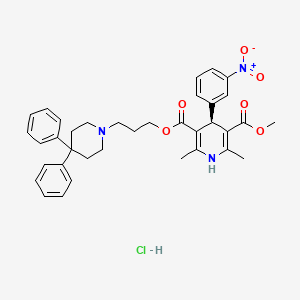

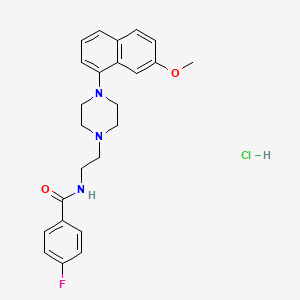

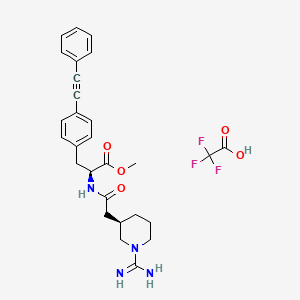

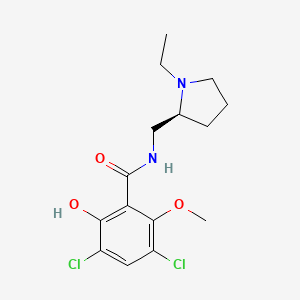

Feasible Synthetic Routes

Q & A

Q1: How does XAC interact with the adenosine A1 receptor?

A1: XAC binds competitively to the adenosine A1 receptor, preventing the binding of adenosine and other agonists. [, , , ] This competitive binding inhibits the downstream signaling cascade associated with A1 receptor activation.

Q2: What are the downstream effects of XAC binding to the A1 receptor?

A2: By blocking A1 receptor activation, XAC can reverse adenosine-mediated effects such as:* Inhibition of adenylyl cyclase activity and subsequent reduction in cAMP levels. [, , , ]* Reduction in potassium conductance leading to membrane depolarization. []* Modulation of neurotransmitter release in various tissues. [, ]

Q3: What is the molecular formula and weight of XAC?

A3: The molecular formula of XAC is C21H28N6O4, and its molecular weight is 428.48 g/mol.

Q4: Is there any available spectroscopic data for XAC?

A4: While specific spectroscopic data isn't explicitly detailed in the provided research, the synthesis and characterization of tritiated XAC ([3H]XAC) for use as a radioligand in binding studies are described. [] This implies the use of techniques like NMR and mass spectrometry for structural confirmation.

Q5: How stable is XAC under various experimental conditions?

A5: While detailed stability data isn't explicitly provided, XAC's use in various experimental settings like cell culture [, , ], isolated organ perfusion [, , ], and in vivo studies [, , ] suggests sufficient stability under those conditions.

Q6: What is the affinity of XAC for different adenosine receptor subtypes?

A6: XAC demonstrates high affinity for the A1 adenosine receptor (Kd values ranging from 0.17 nM in calf brain to 3.0 nM in guinea pig brain). [] It shows significantly lower affinity for A2A and A3 receptors. [, , , ]

Q7: How does the structure of XAC influence its selectivity for the A1 receptor?

A7: While detailed structure-activity relationship (SAR) studies are not extensively described within the provided research, modifications to the xanthine core structure and the amine side chain can significantly impact XAC's affinity and selectivity for different adenosine receptor subtypes. [, ]

Q8: What are the in vivo effects of XAC?

A9: XAC has been shown to:* Attenuate hypoxic vasodilation in isolated guinea pig hearts, suggesting a role for adenosine in mediating this response. []* Increase the occurrence of ischemia-induced ventricular fibrillation in isolated rat hearts, pointing to a potential protective role of endogenous adenosine. []* Inhibit the potentiating effect of adenosine on forskolin-induced cAMP accumulation in PC12 cells. []

Q9: What is the safety profile of XAC?

A9: Detailed toxicological data for XAC is not explicitly provided in the research excerpts.

Q10: What analytical methods are used to characterize and quantify XAC?

A11: Commonly employed techniques include:* Radioligand binding assays using tritiated XAC ([3H]XAC) to determine receptor affinity and density. [, , ]* High-performance liquid chromatography (HPLC) to measure XAC concentrations in biological samples. []

Q11: What research tools and resources are available for studying XAC and adenosine receptors?

A12: Key resources include:* Cell lines expressing various adenosine receptor subtypes. [, , ]* Radiolabeled ligands for binding studies. [, , ]* Selective agonists and antagonists for characterizing receptor subtypes and signaling pathways. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/structure/B1662581.png)

![2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1662591.png)

![Methyl 2-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B1662595.png)